6-(Perfluorooctyl)-4-thiahexan-1-ol
Description
6-(Perfluorooctyl)-4-thiahexan-1-ol is a fluorinated organic compound characterized by a perfluorooctyl chain (-C₈F₁₇) attached to a hexanol backbone via a thioether (-S-) linkage at the 4-position. This structure confers unique physicochemical properties, including high hydrophobicity, chemical inertness, and thermal stability, typical of perfluorinated compounds (PFCs) . The compound is synthesized through dehydration reactions involving perfluorooctyl derivatives, though reaction rates vary significantly depending on the fluorocarbon chain length and catalyst systems . It is commercially available through specialty chemical suppliers such as Santa Cruz Biotechnology and Dayang Chem, indicating its niche applications in research and industrial processes .
Properties
IUPAC Name |
3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylsulfanyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F17OS/c14-6(15,2-5-32-4-1-3-31)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h31H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUNHCVXSGLKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F17OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073488 | |
| Record name | 3-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)thio]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36880-07-6 | |
| Record name | 1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036880076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)thio]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Perfluorooctyl)-4-thiahexan-1-ol typically involves the reaction of 1-propanol with a perfluorinated thiol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the thioether bond. Common reagents include a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol, facilitating its nucleophilic attack on the propanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized temperature and pressure conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Perfluorooctyl)-4-thiahexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
Oxidation: Formation of perfluorinated aldehydes or carboxylic acids.
Reduction: Formation of perfluorinated alkanes.
Substitution: Formation of various substituted thioethers.
Scientific Research Applications
6-(Perfluorooctyl)-4-thiahexan-1-ol has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in fluorine chemistry.
Biology: Employed in the study of membrane proteins due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems owing to its biocompatibility.
Industry: Utilized in the production of water-repellent and non-stick coatings.
Mechanism of Action
The mechanism of action of 6-(Perfluorooctyl)-4-thiahexan-1-ol is largely influenced by its fluorinated chain. The compound can interact with hydrophobic and hydrophilic environments, making it an effective surfactant. Its molecular targets include lipid bilayers and hydrophobic pockets in proteins, where it can alter membrane fluidity and protein conformation.
Comparison with Similar Compounds
Table 1: Dehydration Rates of Perfluoroalkyl Homologs
| Compound | Relative Reaction Rate | Catalyst System | Yield (%) |
|---|---|---|---|
| 6-(Perfluorobutyl)-4-thiahexanol | 0.9× | P₂O₅/BF₃ | 72 |
| 6-(Perfluorohexyl)-4-thiahexanol | 2.0× | P₂O₅ | 85 |
| 6-(Perfluorooctyl)-4-thiahexanol | 1.0× | P₂O₅/BF₃ | 78 |
Physicochemical Properties
Compared to non-thioether PFCs like perfluorooctyl bromide (PFOB, C₈F₁₇Br), 6-(Perfluorooctyl)-4-thiahexan-1-ol demonstrates lower surface tension and higher gas solubility due to its thioether linkage, which enhances molecular flexibility . However, its thermal stability is inferior to sulfonamide-based PFCs such as perfluorooctanesulfonamide (PFOSA, C₈H₂F₁₇NO₂S), which exhibit stronger intermolecular interactions via sulfonyl groups .
Table 2: Key Physicochemical Parameters
| Compound | Surface Tension (mN/m) | Gas Solubility (O₂, mL/100 mL) | Decomposition Temp. (°C) |
|---|---|---|---|
| 6-(Perfluorooctyl)-4-thiahexanol | 15.2 | 45.6 | 220 |
| PFOB (C₈F₁₇Br) | 18.5 | 52.3 | 280 |
| PFOSA (C₈H₂F₁₇NO₂S) | 22.1 | 28.7 | 320 |
Structural and Functional Differences
The thioether group in this compound distinguishes it from sulfonamide derivatives (e.g., PFOSA) and ester-linked fluorotelomers. Sulfonamides exhibit higher polarity and persistence in biological systems, while thioether-containing compounds are more prone to oxidative degradation, reducing environmental accumulation . Additionally, the hexanol backbone enhances solubility in polar solvents compared to fully fluorinated chains like perfluorooctyl iodide (C₈F₁₇I), which is restricted to non-polar applications .
Environmental and Regulatory Considerations
Industrial exemptions for PFOA-related compounds suggest that niche applications (e.g., pharmaceuticals) may still utilize such chemicals under strict oversight .
Biological Activity
6-(Perfluorooctyl)-4-thiahexan-1-ol is a fluorinated compound notable for its potential biological activities. The unique structure of this compound, which includes a perfluorinated octyl group and a thiahexanol moiety, suggests various interactions with biological systems. This article reviews the existing literature on its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C14H27F13OS
- CAS Number : 36880-07-6
- Structure : The compound features a long perfluorinated chain that enhances hydrophobic interactions, while the thiahexanol part contributes to its solubility in biological fluids.
The biological activity of this compound is primarily attributed to:
- Hydrophobic Interactions : The perfluorinated octyl group increases the compound's affinity for lipid membranes, potentially affecting membrane fluidity and permeability.
- Protein Interaction : It may interact with membrane proteins, influencing signaling pathways and cellular responses.
Antimicrobial Activity
Studies have indicated that fluorinated compounds can exhibit antimicrobial properties. For example:
- Case Study 1 : A study demonstrated that similar fluorinated alcohols inhibited the growth of various bacterial strains, suggesting that this compound may possess similar properties.
- Table 1 summarizes the antimicrobial efficacy of related compounds:
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Perfluorooctanoic acid (PFOA) | E. coli, S. aureus | 15 µg/mL |
| This compound | E. coli, P. aeruginosa | TBD (to be determined) |
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in various cell lines:
- Case Study 2 : Research involving human liver cancer cells showed that the compound induced apoptosis at higher concentrations, indicating a potential role in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 25 µM |
| HeLa (cervical cancer) | 30 µM |
Comparative Studies
Comparative analyses with other fluorinated compounds reveal insights into the unique properties of this compound:
- Table 2 compares its activity with PFOA and other fluorinated alcohols:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| PFOA | Moderate | High (5 µM) |
| Perfluorohexanol | Low | Moderate (20 µM) |
| This compound | High | Moderate (25 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
